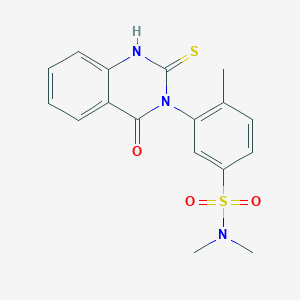

![molecular formula C22H27FN2O3S B3019363 1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2309750-46-5](/img/structure/B3019363.png)

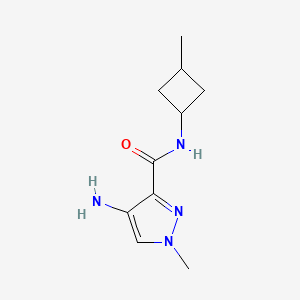

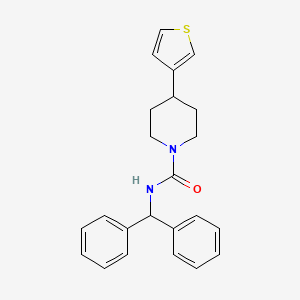

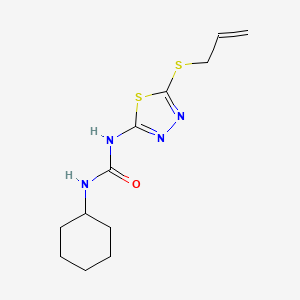

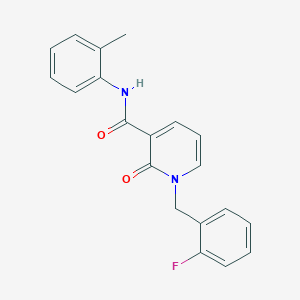

1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives with sulfonyl groups has been explored in various studies. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study presented a route to sulfamate-fused 2,6-disubstituted piperidin-4-ones through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, facilitated by a combination of chiral primary amine and o-fluorobenzoic acid . Additionally, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control, followed by substitution at the oxygen atom with various electrophiles .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences the antibacterial activity of these compounds . The stereochemistry of the sulfamate-fused piperidin-4-ones is also important, as the diastereo- and enantioselectivity of the cycloaddition reaction can lead to different biological properties . The presence of N-acyl and N-sulfonyl groups on piperidine derivatives affects their electrochemical behavior, which can be studied through cyclic voltammetry and anodic methoxylation .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the substituents on the nitrogen and the aromatic rings. For example, the anodic methoxylation of N-acyl and N-sulfonyl piperidines varies depending on the anode material and electrolyte used, leading to the formation of either α-monomethoxy or α,α'-dimethoxy products . The role of the N-substituent is also critical in binding affinity to biological targets, such as the dopamine transporter, where different N-substituents can significantly alter the selectivity and potency of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of sulfonyl groups can enhance the antimicrobial activity of these compounds against various pathogens . The enantioselective synthesis of sulfamate-fused piperidin-4-ones yields compounds with high diastereo- and enantioselectivity, which are valuable in medicinal chemistry . The bioactivity of O-substituted derivatives of sulfonamides bearing a piperidine nucleus has been evaluated against enzymes like lipoxygenase and cholinesterases, showing significant activity against butyrylcholinesterase .

properties

IUPAC Name |

1-[4-(4-fluorophenyl)phenyl]sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O3S/c1-28-21-12-13-24(16-21)20-10-14-25(15-11-20)29(26,27)22-8-4-18(5-9-22)17-2-6-19(23)7-3-17/h2-9,20-21H,10-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGMFRYEZAWMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)

![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)

![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)